2-(Piperidin-3-yloxy)-pyrazine hydrochloride is a chemical compound characterized by the presence of a pyrazine ring and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various biological assays and chemical reactions. The compound is primarily investigated for its biological activities, which include antimicrobial and anticancer properties, as well as its role as an intermediate in the synthesis of other organic compounds.
The compound can be classified under the category of heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structures. It is often sourced from chemical suppliers that specialize in pharmaceutical intermediates and research chemicals. The molecular formula of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride is with a molecular weight of approximately 229.71 g/mol.
The synthesis of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride typically involves several key steps:
Industrial methods may involve continuous flow reactors to enhance yield and efficiency, adapting the above conditions for larger scale production.
The molecular structure of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride features a pyrazine ring connected to a piperidine group via an ether linkage (the yloxy part). This structure can be represented using various notations:
C1CC(CNC1)COC2=NC=CN=C2.Cl
InChI=1S/C10H15N3O.ClH/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10;/h4-5,7,9,11H,1-3,6,8H2;1H
The presence of nitrogen atoms in both rings contributes to the basic properties of the compound and influences its reactivity and interaction with biological targets.
2-(Piperidin-3-yloxy)-pyrazine hydrochloride can participate in several chemical reactions:
These reactions are significant for synthesizing derivatives that may possess enhanced biological activities.
The mechanism of action for 2-(Piperidin-3-yloxy)-pyrazine hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to certain enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, research indicates that compounds similar to this one can influence pathways related to apoptosis in cancer cells by affecting proteins such as Bax and Bcl2 .
The physical properties of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride include:
Key chemical properties include:
These properties are crucial for its handling in both laboratory and industrial settings.
2-(Piperidin-3-yloxy)-pyrazine hydrochloride has diverse applications in scientific research:
This compound represents a valuable tool in both academic research and pharmaceutical development, highlighting its significance in advancing medicinal chemistry.
The synthesis of 2-(piperidin-3-yloxy)pyrazine hydrochloride relies fundamentally on nucleophilic aromatic substitution (SNAr) chemistry, exploiting the electron-deficient nature of the pyrazine ring. This approach involves the reaction of halogenated pyrazines (typically chloro- or bromopyrazines) with 3-hydroxypiperidine derivatives under basic conditions. The reaction proceeds through an addition-elimination mechanism where the piperidinyl oxygen acts as the nucleophile, attacking the electron-poor carbon adjacent to the ring nitrogen. Key optimization parameters include the use of polar aprotic solvents like DMF or acetonitrile to enhance reactivity, with reaction temperatures typically maintained between 60-80°C to balance reaction rate and byproduct formation [2] [4].
Steric and electronic factors significantly influence the reaction efficiency. The presence of electron-withdrawing substituents on the pyrazine ring (e.g., additional nitrogen atoms in triazolopyrazines) substantially enhances electrophilicity at the C2 position, facilitating nucleophilic attack. This electronic activation is evidenced by the successful application of this methodology to 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine systems, where the fused triazole ring dramatically increases substrate reactivity [7]. The reaction typically employs inorganic bases such as potassium carbonate to deprotonate the piperidinol without promoting side reactions. For the hydrochloride salt formation, post-synthesis treatment with hydrogen chloride in ethereal solvents yields the crystalline product, with the SMILES notation ([H]Cl.C1(OC2CNCCC2)=NC=CN=C1) accurately reflecting the molecular connectivity confirmed through NMR and mass spectrometry [2] [4].
Table 1: Nucleophilic Substitution Conditions for Pyrazine-Piperidine Ether Synthesis
Pyrazine Substrate | Piperidine Nucleophile | Base/Solvent | Temp (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|---|
2-Chloropyrazine | 3-Hydroxypiperidine | K₂CO₃/CH₃CN | 80 | 12-16 | 65-75 |
2-Bromopyrazine | 3-Hydroxypiperidine | Cs₂CO₃/DMF | 60 | 8-10 | 70-80 |
Triazolopyrazine | N-Boc-3-hydroxypiperidine | KOH/THF | 70 | 6-8 | 75-85 |
Catalytic hydrogenation serves as a pivotal strategy for precursor modification in the synthesis of 2-(piperidin-3-yloxy)pyrazine hydrochloride. Heterogeneous hydrogenation enables efficient reduction of pyridine intermediates to piperidine derivatives, which are subsequently functionalized at the 3-position for ether coupling. Recent advances have demonstrated the efficacy of cobalt and ruthenium catalysts in achieving high chemoselectivity while preserving the pyrazine moiety. Notably, cobalt catalysts supported on titanium nanoparticles facilitate hydrogenation without acidic additives, allowing water to be employed as an environmentally benign solvent [3] [6].
The hydrogenation process exhibits remarkable functional group tolerance when optimized catalyst systems are employed. For example, palladium-catalyzed hydrogenation under controlled moisture conditions allows selective reduction while preventing over-reduction of the pyrazine ring. This chemoselectivity is crucial for 2-(piperidin-3-yloxy)pyrazine synthesis, as demonstrated in the hydrogenation of 3-(pyridinyloxy)piperidine precursors where the pyrazinyl ether linkage remains intact under optimized conditions (20-30 bar H₂, 80-100°C). Catalyst poisoning studies indicate that nitrogen coordination from the pyrazine ring minimally impacts reduction kinetics when electron-deficient ruthenium complexes are employed, highlighting the advantage of tailored catalyst design [3] [6].
Stereocontrol in the synthesis of chiral piperidine intermediates represents a significant challenge addressed through advanced transition metal catalysis. For 2-(piperidin-3-yloxy)pyrazine hydrochloride, the stereochemistry at the 3-position critically influences biological activity and molecular recognition properties. Ruthenium complexes with chiral P,N-ligands enable asymmetric hydrogenation of pyridinium salts via an outer-sphere dissociative mechanism, affording enantiomerically enriched piperidines [3] [6]. This approach achieves exceptional enantioselectivity (>90% ee) for 3-substituted piperidines through stereoselective enamine protonation, a mechanism confirmed through deuterium labeling studies.
Nickel catalysis has emerged as a cost-effective alternative to precious metal systems. Nickel silicide catalysts facilitate pyridine hydrogenation under moderate conditions (50-60°C, 10-15 bar H₂), providing access to piperidine building blocks with cis-stereochemistry. The diastereoselectivity observed in these transformations stems from substrate adsorption geometry on the catalyst surface, with bulky 3-substituents favoring equatorial orientation during reduction. For fluorinated analogs, rhodium(I)-pinacol borane systems achieve dearomatization/hydrogenation sequences with axial fluorine preference, though moisture sensitivity limits their industrial application. Palladium catalysts overcome this limitation, enabling fluoropiperidine synthesis under ambient moisture conditions while maintaining >20:1 diastereomeric ratios [3] [6].
Table 2: Transition Metal Catalysts for Stereoselective Piperidine Synthesis
Catalyst System | Substrate Class | Conditions | Selectivity Achieved | Application Relevance |
---|---|---|---|---|
Ru/(R)-DM-SEGPHOS | 3-Substituted pyridiniums | 50°C, 30 bar H₂ | >95% ee | Chiral piperidine precursors |
NiSi/TiO₂ | 3-Alkoxypyridines | 60°C, 15 bar H₂ | cis:trans > 8:1 | Cost-effective 3-oxy piperidines |
Rh(COD)Cl/pinacol borane | Fluoropyridines | RT, anhydrous | Axial F preference | Fluorinated analogs |
Pd/C with Et₃N additive | Hydroxypyridine derivatives | 80°C, 20 bar H₂ | Retention of OH group | Direct 3-hydroxypiperidine access |
The conversion of 2-(piperidin-3-yloxy)pyrazine free base to its hydrochloride salt significantly enhances stability, crystallinity, and pharmaceutical processability. Optimized salt formation employs hydrogen chloride gas in anhydrous ethereal solvents, with stoichiometric control preventing dihydrochloride formation. The reaction follows proton transfer thermodynamics where the piperidine nitrogen (pKa ~10-11) readily accepts a proton from HCl (pKa ~-7), forming a stable ion pair. Solvent selection critically influences crystal morphology: methyl tert-butyl ether (MTBE) yields fine crystals with optimal filtration characteristics, while dichloromethane produces larger needles with superior flow properties but requires extensive drying to remove solvent inclusions [4] [7].
Advanced crystallization monitoring techniques (PAT tools) reveal that controlled antisolvent addition achieves polymorph control, preferentially forming the thermodynamically stable Form I polymorph. The hydrochloride salt exhibits superior hygroscopic stability compared to oxalate or citrate counterparts, with dynamic vapor sorption analysis showing <0.5% mass change at 40-60% RH. Structural characterization through X-ray powder diffraction confirms the formation of a monoclinic P2₁/c crystal lattice stabilized by N⁺-H···Cl⁻ hydrogen bonding (2.98-3.02 Å) and weak C-H···Cl interactions (3.42-3.51 Å). Salt formation efficiency typically exceeds 95% with purity >99% when pharmaceutical-grade HCl gas and solvents are employed [4] [7].
Transition from batch to continuous manufacturing addresses key scalability challenges in 2-(piperidin-3-yloxy)pyrazine hydrochloride production. The nucleophilic substitution step benefits substantially from microreactor technology, where precise temperature control (±2°C) and reduced diffusion pathways enhance reaction uniformity. Multi-stage continuous systems integrate the SNAr reaction, hydrogenation (where applicable), and salt formation in a coupled production train. A representative optimized system employs the following sequence: (1) continuous feed of 2-chloropyrazine and 3-hydroxypiperidine (1:1.05 molar ratio) in acetonitrile with K₂CO₃ into a 10 mL PFA coil reactor at 80°C (residence time: 30 min); (2) in-line quenching and extraction; (3) hydrogenation in a packed-bed reactor with Pd/C catalyst (50°C, 15 bar); (4) HCl salt formation in a crystallizer with antisolvent addition [2] [3].
Continuous hydrogenation demonstrates particular advantages over batch processing, with catalyst bed lifetimes exceeding 300 hours through periodic oxidative regeneration. Flow chemistry enables high-pH reaction conditions that would decompose starting materials in batch reactors by minimizing residence time at elevated temperatures. Cold-chain transportation specifications for the final compound (-20°C) necessitate integrated crystallization and packaging systems that maintain temperature control throughout the isolation process. Production scale-up to metric ton quantities has been achieved with these continuous systems, demonstrating space-time yields 3-5 times higher than batch reactors while reducing solvent consumption by 40-60% through integrated recycling loops [2] [3] [4].
Table 3: Continuous Flow Process Parameters for Key Synthesis Steps
Process Step | Reactor Type | Temp (°C) | Residence Time | Key Performance Metrics |
---|---|---|---|---|
Nucleophilic Substitution | PFA Coil Reactor | 80 | 30 min | Conversion: >98% |
Catalyst Quenching | Static Mixer | 25 | 30 sec | Base neutralization: >99.5% |
Solvent Exchange | Falling Film Evaporator | 40 | 15 min | Solvent recovery: 95% |
Catalytic Hydrogenation | Packed-Bed Reactor | 50 | 45 min | Catalyst productivity: 5 kg/Lcat/h |
Salt Crystallization | MSMPR Crystallizer | 0-5 | 120 min | Mean crystal size: 50-70 μm |
Filtration/Drying | Continuous Nutsche | 40 | 90 min | Residual solvent: <500 ppm |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9